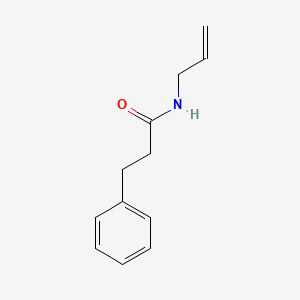
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTTB belongs to the class of thiolactams, which are known for their diverse biological activities.
作用机制
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. This dual mechanism of action makes 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological studies. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide is also stable under physiological conditions, allowing for its use in in vitro and in vivo experiments. However, 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has several potential future directions for research. One possible direction is to investigate its therapeutic potential in the treatment of inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, the development of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide in combination with other drugs or therapies could lead to synergistic effects and improved therapeutic outcomes.
合成方法
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethylphenyl isothiocyanate with 3-mercaptopropionic acid in the presence of a base. The reaction yields 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide as a white crystalline solid with a high purity.
科学研究应用
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
属性
IUPAC Name |
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11-3-4-13(12(2)9-11)5-6-15(17)16-14-7-8-20(18,19)10-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWTVQHXURXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)NC2CCS(=O)(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)

![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)

